molecular formula C17H28ClNO B14510859 1-Piperidinepropanol, alpha-isopropyl-alpha-phenyl-, hydrochloride CAS No. 63039-96-3

1-Piperidinepropanol, alpha-isopropyl-alpha-phenyl-, hydrochloride

Cat. No.: B14510859
CAS No.: 63039-96-3
M. Wt: 297.9 g/mol
InChI Key: NYUUKUMPWCJVBF-UHFFFAOYSA-N
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Description

1-Piperidinepropanol, alpha-isopropyl-alpha-phenyl-, hydrochloride is a chemical compound with significant applications in various fields. It is known for its unique structure and properties, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinepropanol, alpha-isopropyl-alpha-phenyl-, hydrochloride involves several steps. One common method includes the reaction of piperidine with propanol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

1-Piperidinepropanol, alpha-isopropyl-alpha-phenyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-Piperidinepropanol, alpha-isopropyl-alpha-phenyl-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reactant in various organic synthesis reactions.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperidinepropanol, alpha-isopropyl-alpha-phenyl-, hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Piperidinepropanol, alpha-isopropyl-alpha-phenyl-, hydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties.

Properties

CAS No.

63039-96-3

Molecular Formula

C17H28ClNO

Molecular Weight

297.9 g/mol

IUPAC Name

4-methyl-3-phenyl-1-piperidin-1-ylpentan-3-ol;hydrochloride

InChI

InChI=1S/C17H27NO.ClH/c1-15(2)17(19,16-9-5-3-6-10-16)11-14-18-12-7-4-8-13-18;/h3,5-6,9-10,15,19H,4,7-8,11-14H2,1-2H3;1H

InChI Key

NYUUKUMPWCJVBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCN1CCCCC1)(C2=CC=CC=C2)O.Cl

Origin of Product

United States

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